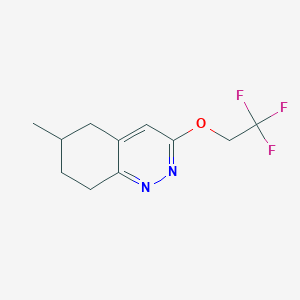

![molecular formula C17H18N4O3S2 B2394598 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide CAS No. 1351631-95-2](/img/structure/B2394598.png)

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

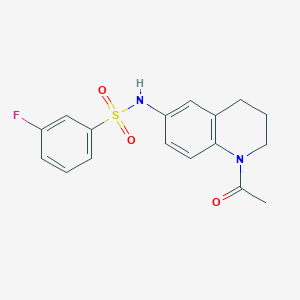

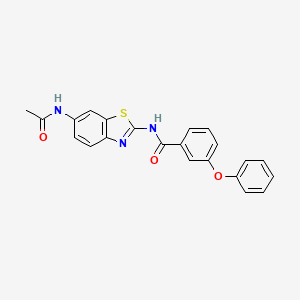

The molecule “2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements), and an acetamide group, which is a functional group consisting of a carbonyl group (C=O) linked to nitrogen .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole ring and the introduction of the acetamide group. The Suzuki-Miyaura cross-coupling reaction could be a potential method for the synthesis .Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as NMR (Nuclear Magnetic Resonance), HR-MS (High-Resolution Mass Spectrometry), and FT-IR (Fourier Transform Infrared Spectroscopy) .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzothiazole ring and the acetamide group could potentially undergo various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be determined by its molecular structure. The presence of the benzothiazole ring and the acetamide group could influence these properties .Aplicaciones Científicas De Investigación

Fluorescent Materials and Sensors

The compound’s unique structure makes it a promising candidate for designing fluorescent materials and sensors. Researchers have synthesized derivatives of this compound and studied their photophysical properties. Notably, the compound exhibits dual fluorescence (enol emission and keto emission) in solution due to excited-state intramolecular proton transfer (ESIPT). However, in solid-state thin films, only one emission is observed. These properties are valuable for developing efficient sensors and imaging probes .

PTP1B Inhibition for Diabetes Treatment

PTP1B (protein tyrosine phosphatase 1B) plays a crucial role in insulin signaling pathways. Inhibiting PTP1B can enhance insulin sensitivity and potentially treat diabetes. Compound 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide (referred to as 4f) has demonstrated good PTP1B inhibitory activity (IC50 = 11.17 μM) and anti-hyperglycemic effects in diabetic rats induced by streptozotocin. Docking studies suggest that it binds to both the catalytic and a second aromatic binding site of PTP1B .

COX-1/COX-2 Inhibition

The compound’s derivatives have been evaluated as potential cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitors. COX enzymes are involved in inflammation and pain pathways. While further studies are needed, these derivatives hold promise for developing anti-inflammatory drugs .

Luminescent Materials for Optoelectronics

Researchers have explored the luminescent properties of ligands derived from 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide . These ligands, along with their boron complexes, exhibit good thermal stability and electrochemical properties. Their emission properties can be tuned, making them suitable for optoelectronic applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[1,3-benzothiazol-2-yl(methyl)amino]-N-[3-(methanesulfonamido)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S2/c1-21(17-19-14-8-3-4-9-15(14)25-17)11-16(22)18-12-6-5-7-13(10-12)20-26(2,23)24/h3-10,20H,11H2,1-2H3,(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWBQRLWRBTGSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C)C2=NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-tert-Butyl-4-phenyl-5,6-dihydrobenzo[h]-chromenium tetrafluoroborate](/img/structure/B2394515.png)

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2394516.png)

![(5-Bromopyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2394517.png)

![5-bromo-2-chloro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2394524.png)

![N-(3,5-dimethylphenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2394537.png)